

Imazalil Formulation and its Effect on Fungicide Efficacy: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Imazalil** formulations and their impact on fungicidal efficacy, with a focus on post-harvest treatment of citrus fruits against Penicillium species. Detailed protocols for key experiments are provided to enable researchers to conduct their own evaluations.

Introduction to Imazalil and its Formulations

Imazalil is a systemic fungicide belonging to the imidazole class, widely used for the post-harvest control of fungal diseases in citrus, bananas, and other crops.[1][2][3] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[1][4] This disruption of membrane integrity leads to fungal cell death. **Imazalil** is effective against a broad spectrum of fungi, including strains resistant to other fungicides like benzimidazoles.

Imazalil is available in various formulations, each with distinct physical and chemical properties that can influence its application, uptake, residue levels, and overall efficacy. Common formulations include:

• Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with emulsifiers, forming an emulsion when mixed with water.[5]



- Suspension Concentrates (SC) or Flowables (F): A solid active ingredient is dispersed in a liquid (usually water).[5]
- Wettable Granules (WG): Granules that disintegrate in water to form a suspension.[5]
- Soluble Granules (SG): Granules that dissolve in water to form a true solution.[5]
- Soluble Powders (SP): Powders that dissolve in water.[5]
- Liquids/Solutions (LS/SL): The active ingredient is already dissolved in a solvent.[5]

The choice of formulation can significantly impact the fungicide's performance, particularly in post-harvest applications where factors like residue levels and persistence are critical.

Data on Formulation and Application Parameters on Efficacy

The efficacy of **Imazalil** is not solely dependent on the active ingredient concentration but is also heavily influenced by the formulation and various application parameters. The following tables summarize quantitative data from studies evaluating these effects on the control of Penicillium digitatum (green mold) on citrus fruits.

Table 1: Comparison of Imazalil Formulations on Residue Loading and Green Mold Control



Formula tion	Active Ingredie nt Concent ration (ppm)	Applicat ion Method	рН	Exposur e Time (s)	lmazalil Residue (μg/g)	Green Mold Inciden ce (%)	Referen ce
Imazalil Sulphate	500	Dip	3	15 - 540	~1.0 (no significan t change with time)	High (data not specified)	[6]
Imazalil Sulphate + NaOH	500	Dip	6	161	>5.0	Low (data not specified)	[6]
Imazalil Sulphate + NaOH	500	Dip	8	89	>5.0	Low (data not specified)	[6]
Imazalil EC	500	Dip	-	75	>5.0	Low (data not specified)	[6]
lmazalil in Wax	4200	Spray	-	-	~3.5	15.1	[4]
Heated Aqueous Imazalil	<500	-	-	-	~3.5	1.3	[4]

Note: While Suspension Concentrate (SC) and Wettable Granule (WG) formulations of **Imazalil** are commercially available, comprehensive, direct comparative studies with quantitative efficacy data against citrus green mold for these specific formulations were not identified in the conducted research. One study mentioned that an SC formulation appeared to provide better green mold control than an EC formulation, but detailed data was not provided.

Table 2: In Vitro Efficacy of Imazalil against Penicillium Species



Fungal Species	Efficacy Parameter	lmazalil Concentration (µg/mL)	Reference
Penicillium digitatum (sensitive)	EC50	0.027 - 0.038	[7]
Penicillium italicum (sensitive)	EC50	0.005 - 0.050	[7]
Penicillium digitatum (low resistant)	EC50	0.615	[7]
Penicillium digitatum (moderately resistant)	EC50	1.075	[7]
Penicillium digitatum (resistant)	EC50	1.618	[7]
Penicillium expansum	MIC (broth microdilution)	0.0625	[8]
Penicillium expansum	MIC (agar dilution)	0.11 - 0.12	[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **Imazalil** formulations.

Protocol for In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of **Imazalil** formulations against fungal pathogens.

3.1.1. Materials

- Imazalil formulations (e.g., EC, SC, WG)
- Fungal isolates (Penicillium digitatum, Penicillium italicum)



- Potato Dextrose Agar (PDA)
- Potato Dextrose Broth (PDB)
- Sterile distilled water
- Sterile 96-well microtiter plates
- Spectrophotometer
- Hemocytometer or other cell counting device
- · Sterile pipettes and tips
- Incubator

3.1.2. Procedure

- Inoculum Preparation:
 - Grow the fungal isolate on a PDA plate for 7-10 days at 25°C.
 - Harvest conidia by flooding the plate with sterile distilled water containing 0.05% (v/v)
 Tween 80 and gently scraping the surface with a sterile loop.
 - Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.
 - Adjust the conidial suspension concentration to 1 x 10⁶ conidia/mL using a hemocytometer.
- Preparation of Imazalil Solutions:
 - Prepare a stock solution of the Imazalil formulation in a suitable solvent (if necessary) and then dilute with sterile distilled water to achieve a starting concentration of 1000 μg/mL of the active ingredient.
 - For different formulations, ensure the active ingredient concentration is consistent. For solid formulations like WG, weigh the required amount and dissolve/suspend in a known



volume of sterile water. For liquid formulations like EC and SC, calculate the required volume based on the concentration of the active ingredient.

- Perform serial two-fold dilutions of the stock solution in PDB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.015 to 8 μg/mL).
- MIC Determination (Broth Microdilution Method):
 - \circ Add 100 µL of the prepared **Imazalil** dilutions to the wells of a 96-well plate.
 - Add 100 μL of the fungal inoculum to each well.
 - Include a positive control (inoculum in PDB without fungicide) and a negative control (PDB only).
 - Incubate the plate at 25°C for 48-72 hours.
 - The MIC is the lowest concentration of Imazalil that completely inhibits visible fungal growth.
- MFC Determination:
 - $\circ~$ From the wells showing no visible growth in the MIC assay, pipette 10 μL of the suspension onto a fresh PDA plate.
 - Incubate the plates at 25°C for 3-5 days.
 - The MFC is the lowest concentration of Imazalil that results in no fungal growth on the PDA plate.

Protocol for In Vivo Efficacy Evaluation on Citrus Fruit

This protocol assesses the curative and protective activity of **Imazalil** formulations against green mold on citrus fruit.

3.2.1. Materials

Mature, healthy citrus fruits (e.g., oranges, lemons)



- Imazalil formulations
- Penicillium digitatum isolate
- Sterile nail or probe for wounding
- Sterile distilled water
- Atomizer or sprayer
- Humid chambers or plastic boxes with high humidity
- Calipers

3.2.2. Procedure

- Fruit Preparation:
 - Surface-disinfect the fruits by dipping them in a 0.5% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water and air-drying.
- Inoculation:
 - Create a uniform wound (e.g., 2 mm deep and 1 mm wide) on the equator of each fruit using a sterile nail.
 - Prepare a conidial suspension of P. digitatum at 1 x 10⁶ conidia/mL as described in the in vitro protocol.
 - Inoculate each wound with 10 μL of the conidial suspension.
- Fungicide Treatment:
 - For Curative Activity: Inoculate the fruits as described above and allow them to incubate for 12-24 hours at room temperature before applying the fungicide treatment.
 - For Protective Activity: Apply the fungicide treatment to the fruits and allow them to air dry before inoculation.



- Prepare the **Imazalil** treatment solutions from the different formulations to the desired active ingredient concentration (e.g., 500 ppm).
- Apply the treatment by dipping the fruit for a specific duration (e.g., 30 seconds) or by spraying until runoff.
- Include a control group treated with water only.
- Incubation and Assessment:
 - Place the treated fruits in humid chambers at 20-25°C.
 - Evaluate the incidence of decay (percentage of infected fruits) and the lesion diameter (in mm) daily for 7-10 days.
 - Calculate the percentage of disease control using the following formula:
 - % Control = [(Incidence in Control Incidence in Treatment) / Incidence in Control] *
 100

Protocol for Imazalil Residue Analysis in Citrus Peel

This protocol describes the extraction and quantification of **Imazalil** residues from citrus peel using High-Performance Liquid Chromatography (HPLC).

3.3.1. Materials

- Treated citrus fruits
- Homogenizer or blender
- Centrifuge
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- HPLC system with a UV detector
- Analytical column (e.g., C18, 4.6 x 150 mm)



- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH2PO4)
- Orthophosphoric acid
- Imazalil analytical standard
- Solvents for extraction (e.g., ethyl acetate)

3.3.2. Procedure

- Sample Preparation and Extraction:
 - Separate the peel from the pulp of the citrus fruit.
 - Weigh a representative sample of the peel (e.g., 10 g) and homogenize it.
 - Extract the homogenized peel with a suitable solvent like ethyl acetate (e.g., 50 mL) by shaking vigorously.
 - Centrifuge the mixture and collect the supernatant.
 - Repeat the extraction process twice more and combine the supernatants.
- Clean-up (Solid-Phase Extraction):
 - Evaporate the combined solvent extract to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small volume of a suitable solvent (e.g., 1 mL of acetonitrile/water).
 - Condition an SPE cartridge by passing methanol followed by water.
 - Load the reconstituted sample onto the SPE cartridge.
 - Wash the cartridge with a low-polarity solvent to remove interferences.
 - Elute the Imazalil with a more polar solvent (e.g., acetonitrile).



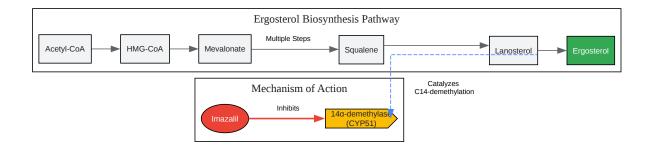
- HPLC Analysis:
 - Evaporate the eluate to dryness and reconstitute in the mobile phase.
 - HPLC Conditions (Example):
 - Mobile Phase: Acetonitrile: 10 mM KH2PO4 buffer (pH adjusted to 2.5 with phosphoric acid) in a ratio of 35:65 (v/v).[2]
 - Flow Rate: 1.0 mL/min.[2]
 - Detection Wavelength: 225 nm.[2]
 - Injection Volume: 20 μL.[2]
 - Prepare a calibration curve using the Imazalil analytical standard.
 - Inject the prepared sample extract into the HPLC system and quantify the Imazalil concentration by comparing the peak area with the calibration curve.

Mode of Action and Experimental Workflow Diagrams

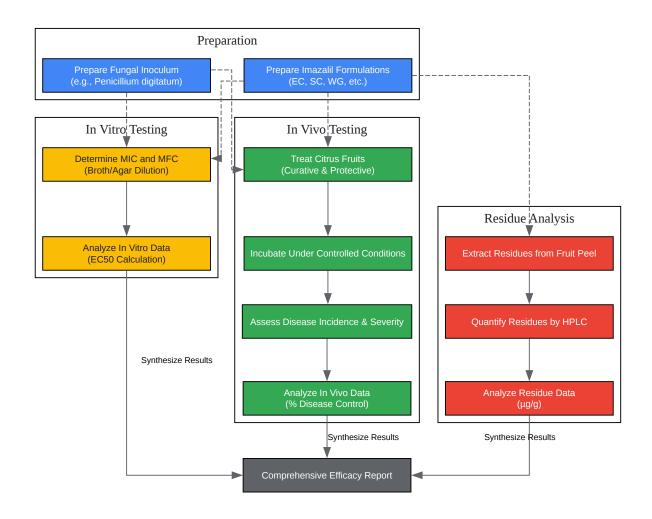
Ergosterol Biosynthesis Pathway and Imazalil's Mode of Action

Imazalil inhibits the C14-demethylase enzyme (CYP51), a critical step in the conversion of lanosterol to ergosterol in the fungal cell membrane.









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